

# Application Notes and Protocols for LanthaScreen® TR-FRET TYK2 Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TYK2 ligand 1 |           |
| Cat. No.:            | B12360333     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune and inflammatory responses. Dysregulation of TYK2 activity has been implicated in various autoimmune diseases, making it a compelling therapeutic target for the development of novel inhibitors. The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform offers a robust and sensitive method for profiling TYK2 inhibitors in a high-throughput format. This document provides detailed application notes and protocols for utilizing the LanthaScreen® TR-FRET technology for the characterization of TYK2 inhibitors.

The LanthaScreen® assays are available in two primary formats for kinase inhibitor profiling: a kinase activity assay that measures the phosphorylation of a substrate and a kinase binding assay that quantifies the displacement of a fluorescent tracer from the kinase active site. Both formats provide a homogenous, "mix-and-read" procedure that is well-suited for automated screening.

# Principle of the LanthaScreen® TR-FRET Assay







The LanthaScreen® TR-FRET technology is based on the principle of Förster Resonance Energy Transfer between a terbium (Tb) or europium (Eu) chelate donor fluorophore and a fluorescein or other suitable acceptor fluorophore. In the context of a kinase activity assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by TYK2, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. Inhibitors of TYK2 will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[1][2]

In the kinase binding assay format, a europium-labeled anti-tag antibody binds to a tagged TYK2 protein, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's active site. This dual binding results in a high TR-FRET signal. When a test compound competes with the tracer for binding to the TYK2 active site, the FRET is disrupted, leading to a decrease in the signal.[3]

The time-resolved nature of the measurement minimizes interference from background fluorescence and scattered light, thereby increasing data quality and assay robustness.[4] The ratiometric readout, calculated as the ratio of the acceptor emission to the donor emission, further reduces well-to-well variability.[2]

## **TYK2 Signaling Pathway**

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, which drives various immune responses.





Click to download full resolution via product page

TYK2-mediated cytokine signaling pathway.



## **Data Presentation**

The following table summarizes representative data for known kinase inhibitors against TYK2 using the LanthaScreen® TR-FRET assay format. IC50 values are determined from a 10-point dose-response curve.

| Inhibitor         | Target | Assay<br>Format  | ATP<br>Concentrati<br>on | IC50 (nM) | Z'-factor |
|-------------------|--------|------------------|--------------------------|-----------|-----------|
| Staurosporin<br>e | TYK2   | Binding<br>Assay | N/A                      | 150       | > 0.8     |
| JAK Inhibitor     | TYK2   | Activity Assay   | 7.9 μM<br>(Km,app)       | 50        | > 0.7     |
| Compound X        | TYK2   | Activity Assay   | 7.9 μM<br>(Km,app)       | 12        | > 0.7     |
| Compound Y        | TYK2   | Binding<br>Assay | N/A                      | 250       | > 0.8     |

Note: The IC50 values presented are for illustrative purposes and may vary depending on specific assay conditions and reagent lots.

# Experimental Protocols LanthaScreen® TR-FRET TYK2 Kinase Activity Assay Protocol

This protocol is designed to measure the enzymatic activity of TYK2 and determine the potency of inhibitors. The assay development involves three main steps: optimization of the kinase concentration, determination of the apparent ATP Km (Km,app), and inhibitor profiling.[1]

### Materials and Reagents:

- TYK2 Kinase
- Fluorescein-labeled substrate (e.g., FL-Poly-GT)







- LanthaScreen® Tb-anti-pTyr (e.g., P-Tyr-100) Antibody
- Kinase Buffer A (5X)
- TR-FRET Dilution Buffer
- ATP
- EDTA
- Test Inhibitors
- Low-volume 384-well plates (black or white)
- TR-FRET compatible plate reader

Experimental Workflow:





Click to download full resolution via product page

LanthaScreen® TYK2 Kinase Activity Assay Workflow.

Step 1: Kinase Titration (to determine EC80)



- Prepare a serial dilution of TYK2 kinase in 1X Kinase Buffer.
- Add 5 μL of each kinase dilution to the wells of a 384-well plate.
- Add 5 μL of 2X fluorescein-labeled substrate to each well.
- Add 10 μL of 2X ATP (at a high concentration, e.g., 2 mM) to each well.
- Incubate the plate for 60 minutes at room temperature.
- Add 20 μL of TR-FRET Dilution Buffer containing 2X EDTA and 2X Tb-anti-pTyr antibody.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader.
- Plot the emission ratio (520 nm / 495 nm) versus kinase concentration and determine the EC80 concentration.

### Step 2: ATP Titration (to determine Km,app)

- Prepare a serial dilution of ATP in 1X Kinase Buffer.
- Add 5  $\mu$ L of 4X TYK2 kinase (at the EC80 concentration determined in Step 1) to the wells of a 384-well plate.
- Add 5 μL of 4X fluorescein-labeled substrate.
- Add 10 μL of 2X ATP dilutions to the respective wells.
- Follow steps 5-9 from the Kinase Titration protocol.
- Plot the emission ratio versus ATP concentration and determine the EC50, which represents the apparent ATP Km.

### Step 3: Inhibitor Profiling (IC50 Determination)

 Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer with a constant, low percentage of DMSO.



- Add 5 μL of 4X inhibitor dilutions to the wells of a 384-well plate.
- Add 5 μL of 4X TYK2 kinase (at its EC50 concentration determined at the ATP Km,app).
- Add 5 μL of 4X fluorescein-labeled substrate.
- Initiate the reaction by adding 5  $\mu$ L of 4X ATP at the determined Km,app.
- Follow steps 5-9 from the Kinase Titration protocol.
- Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.

# LanthaScreen® Eu Kinase Binding Assay Protocol for TYK2

This protocol measures the affinity of inhibitors to the TYK2 active site by competing with a fluorescently labeled tracer.[3]

Materials and Reagents:

- GST-tagged TYK2 Kinase
- LanthaScreen® Eu-anti-GST Antibody
- Kinase Tracer 236
- Kinase Buffer A (5X)
- Test Inhibitors
- Staurosporine (as a control competitor)
- Low-volume 384-well plates (white recommended)
- TR-FRET compatible plate reader

**Experimental Workflow:** 





Click to download full resolution via product page

LanthaScreen® TYK2 Kinase Binding Assay Workflow.

Step 1: Tracer Titration (to determine Tracer Kd)

- Prepare a serial dilution of Kinase Tracer 236 in 1X Kinase Buffer A.
- Add 5  $\mu$ L of each tracer dilution to triplicate wells of a 384-well plate.



- To a parallel set of wells, add 5 μL of a high concentration of a known competitor (e.g., staurosporine) to determine the background signal.
- Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
- Add 10 μL of the kinase/antibody mixture to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
- Plot the emission ratio (665 nm / 615 nm) versus tracer concentration to determine the tracer
   Kd. Select a tracer concentration for inhibitor profiling that is at or near the Kd.[6]

### Step 2: Inhibitor Profiling (IC50 Determination)

- Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A with a constant, low percentage of DMSO.
- Add 5 μL of 3X inhibitor dilutions to the wells of a 384-well plate.
- Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
- Add 5 μL of the kinase/antibody mixture to each well.
- Prepare a 3X solution of Kinase Tracer 236 at the concentration determined in Step 1.
- Add 5 μL of the 3X tracer solution to each well to initiate the binding reaction.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader.
- Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.[5]

# **Data Analysis and Interpretation**



The primary data output from the LanthaScreen® assay is the TR-FRET emission ratio. For inhibitor profiling, the percentage of inhibition is calculated relative to high (no inhibitor) and low (high concentration of a potent inhibitor) controls. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic model using a suitable software package such as GraphPad Prism.

The Z'-factor is a statistical parameter used to assess the quality and robustness of an assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

### Conclusion

The LanthaScreen® TR-FRET assays provide a powerful and versatile platform for the discovery and characterization of TYK2 inhibitors. The homogenous format, coupled with the sensitivity and robustness of TR-FRET technology, enables efficient screening of large compound libraries and detailed mechanistic studies of lead compounds. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement these assays in their drug discovery programs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein—Protein Interaction Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]







To cite this document: BenchChem. [Application Notes and Protocols for LanthaScreen® TR-FRET TYK2 Inhibitor Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360333#lanthascreen-tr-fret-assay-for-tyk2-inhibitor-profiling]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com